molecular formula C11H14O3 B174074 2-(4-Methoxyphenyl)-2-methylpropanoic acid CAS No. 2955-46-6

2-(4-Methoxyphenyl)-2-methylpropanoic acid

Cat. No.: B174074
CAS No.: 2955-46-6
M. Wt: 194.23 g/mol
InChI Key: IQJSVQFIOUFWMU-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C10H12O3 It is a derivative of propanoic acid, featuring a methoxy group attached to a phenyl ring, which is further connected to a methyl-substituted propanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-2-methylpropanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-methoxybenzaldehyde.

    Grignard Reaction: The 4-methoxybenzaldehyde undergoes a Grignard reaction with methylmagnesium bromide to form 2-(4-methoxyphenyl)-2-methylpropan-1-ol.

    Oxidation: The resulting alcohol is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

    Catalytic Processes: Utilizing catalysts to enhance reaction rates and yields.

    Continuous Flow Reactors: Implementing continuous flow reactors to maintain consistent reaction conditions and improve production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxyacetophenone.

    Reduction: Formation of 2-(4-methoxyphenyl)-2-methylpropan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

2-(4-Methoxyphenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways.

    Pathways Involved: It may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylacetic acid: Similar structure but with an acetic acid moiety instead of a propanoic acid.

    4-Methoxybenzoic acid: Contains a benzoic acid group instead of a propanoic acid.

    2-(4-Methoxyphenyl)propanoic acid: Lacks the methyl substitution on the propanoic acid.

Uniqueness

2-(4-Methoxyphenyl)-2-methylpropanoic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

2-(4-methoxyphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-11(2,10(12)13)8-4-6-9(14-3)7-5-8/h4-7H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJSVQFIOUFWMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40292821
Record name 2-(4-methoxyphenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40292821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2955-46-6
Record name 2955-46-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85715
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-methoxyphenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40292821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2955-46-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What happens to 2-(4-Methoxyphenyl)-2-methylpropanoic acid upon one-electron oxidation in aqueous solution?

A1: The research suggests that this compound undergoes rapid decarboxylation upon one-electron oxidation. [] This means that the carboxyl group (-COOH) is lost as carbon dioxide (CO2), leading to the formation of the 4-methoxycumyl radical. The study was unable to directly observe the radical cation intermediate (2*+) that is thought to form initially, suggesting that either it is not formed or that its decarboxylation is too fast to be detected under the experimental conditions. []

Q2: How does the structure of this compound impact its reactivity during one-electron oxidation compared to a similar compound, 1-(4-methoxyphenyl)cyclopropanecarboxylic acid?

A2: Replacing the C(CH3)2 moiety in this compound with a cyclopropyl group, as seen in 1-(4-methoxyphenyl)cyclopropanecarboxylic acid, significantly impacts the rate of decarboxylation upon one-electron oxidation. The study found that the decarboxylation rate constant for the cyclopropyl-containing compound is more than three orders of magnitude slower. [] This difference can be attributed to several factors, including the stability of the resulting carbon-centered radical, the oxidation potential of the substrate, and stereoelectronic effects. []

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